Isopropyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate
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Overview
Description
Isopropyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate is a complex organic compound featuring a fused heterocyclic structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The presence of multiple functional groups and heteroatoms within its structure suggests a wide range of chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable pyrimidine precursor and a pyrrole derivative under acidic or basic conditions.
Introduction of the Methoxypropyl Group: This step often involves nucleophilic substitution reactions where a methoxypropyl halide reacts with the intermediate compound.
Formation of the Carboxamido Group: This can be accomplished through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Esterification to Form the Isopropyl Ester: The final step involves esterification, typically using isopropanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups within the structure, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its heterocyclic structure makes it a candidate for various synthetic applications.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for anti-inflammatory, antimicrobial, or anticancer agents.
Medicine
In medicine, research focuses on its potential therapeutic effects. Studies might explore its efficacy in treating specific diseases or conditions, as well as its pharmacokinetics and pharmacodynamics.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Isopropyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share the core heterocyclic structure and exhibit similar biological activities.
Methoxypropyl Substituted Compounds: Compounds with similar side chains may show comparable reactivity and biological effects.
Uniqueness
The uniqueness of Isopropyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
propan-2-yl 2-[[6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5/c1-13(2)29-17(25)12-21-19(26)15-11-14-18(23(15)9-6-10-28-3)22-16-7-4-5-8-24(16)20(14)27/h4-5,7-8,11,13H,6,9-10,12H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUZQSUKNTXWNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CNC(=O)C1=CC2=C(N1CCCOC)N=C3C=CC=CN3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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